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This technical guide provides an in-depth analysis of the theoretical studies concerning the
dissociation mechanism of nitrosyl bromide (ONBr). A comprehensive understanding of these
pathways is crucial for applications ranging from atmospheric chemistry, where ONBr can act
as a bromine reservoir impacting ozone depletion, to the precise control of chemical reactions
in various industrial and pharmaceutical contexts.[1] This document summarizes key
computational methodologies, presents quantitative data from theoretical and experimental
studies, and visualizes the complex dissociation dynamics.

Introduction to Nitrosyl Bromide and its
Dissociation

Nitrosyl bromide is a red gas with a condensation point just below room temperature.[2] It can
be formed through the reversible reaction of nitric oxide (NO) and bromine (Brz), a reaction
notable for being one of the few third-order homogeneous gas reactions.[2] ONBr is
susceptible to photodissociation, readily breaking down into nitric oxide and bromine upon
exposure to light.[2][3] The study of its dissociation is critical for understanding its atmospheric
role and for applications requiring controlled release of NO or bromine radicals.

The dissociation of nitrosyl bromide primarily proceeds via two main channels:

e ONBr —» NO + Br
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e ONBr —» O + NBr

Theoretical studies, particularly high-level ab initio calculations, have been instrumental in
elucidating the electronic states and potential energy surfaces that govern these dissociation
pathways.

Theoretical and Experimental Data Summary

The following tables summarize key quantitative data from various theoretical and experimental
investigations into the properties and dissociation of nitrosyl bromide.

Table 1: Thermochemical and Kinetic Data for Nitrosyl Bromide

Parameter Value Method/Reference

Bond Dissociation Energy

(ON-Br)
Calculated from equilibrium
Do (0 K) 117 kJ/mol (28 kcal/mol)
constants[4]
120.1 £ 6.3 kd/mol (28.7 £ 1.5 _
D29s (298 K) Thermochemical[4]
kcal/mol)
Formation Reaction (2NO +
Br2 & 20NBr)
156 +0.20 x 1038 Fourier Transform Infrared
Forward Rate Constant (k_f) _
cmé/molecule?s (at 293 K) Absorption Spectroscopy[5]
2.29+0.33x 10~ Fourier Transform Infrared
Reverse Rate Constant (k_r) )
cm3/molecule-s Absorption Spectroscopy[5]
- Fourier Transform Infrared
Equilibrium Constant (K_eq) 171 + 13 atm™ )
Absorption Spectroscopy[5]
Secondary Reaction (Br +
NOBr — Brz + NO(V))
5.16 £ 0.28 x 10712 Infrared Fluorescence
Rate Constant )
cm3/molecule-s Detection[6]
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Table 2: Calculated Vertical Transition Energies (VTE) for Electronic States of Nitrosyl

Bromide
Electronic State VTE (eV) Oscillator Strength (f)
XA 0.00
21A 2.89 0.001
A 3.62 0.003
31A" 3.68 0.001
417 6.54 0.308

Data from icMRCI-F12
calculations by Lian et al. [7]
(2022)

Computational and Experimental Methodologies
High-Level Ab Initio Calculations

Recent theoretical investigations have employed sophisticated computational methods to map
the electronic structure and dissociation pathways of ONBr. A prominent study utilized the
following protocol:[1][7][8][9]

o Software: MOLPRO2012 quantum chemistry program package.[1]

e Method: The primary computational approach was the internally contracted explicitly
correlated multireference configuration interaction (icMRCI-F12) with Davidson correction.[1]
[71[8][9] This method is well-suited for describing the complex electronic structure of
molecules in their ground and excited states, particularly during bond breaking.

« Initial Steps: The process began with a restricted Hartree-Fock (RHF) self-consistent field
(SCF) calculation to generate the single-configuration wavefunction of the ground state.[1]
This was followed by a state-averaged complete active space self-consistent field (SA-
CASSCEF) calculation.[1]
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Analysis: These calculations yielded potential energy curves (PECs) along the N-Br and N-O
bond lengths, as well as the Br-N-O bond angle.[1][7][8][9] These PECs are crucial for
understanding the dissociation dynamics upon electronic excitation. In one study, a total of
17 electronic states were investigated at energies below 7 eV.[1][7][8][9]

Photofragment Spectroscopy

Experimental validation and exploration of the photodissociation dynamics have been carried

out using photofragment spectroscopy. A typical experimental workflow involves:[3]

Sample Preparation: Gaseous nitrosyl bromide is introduced into a vacuum chamber.

Photolysis: A tunable laser is used to excite the ONBr molecules to a specific electronic
state. Excitation wavelengths of 210 nm, 355 nm, 410 nm, and 680 nm have been used in
various studies.[3][7]

Fragment lonization: The resulting photofragments (NO and Br) are ionized, often using
resonance-enhanced multiphoton ionization (REMPI).[3]

Detection: The ionized fragments are detected using techniques such as time-of-flight (TOF)
mass spectrometry, which allows for the determination of their kinetic energy and angular
distributions.[3]

Data Analysis: The analysis of the experimental data, including the spatial anisotropy
parameters () and the internal state populations (rotational, vibrational, spin-orbit) of the
fragments, provides insights into the symmetry of the excited state and the dissociation
dynamics.[3]

Dissociation Mechanisms and Pathways

Theoretical calculations have revealed the intricate details of the potential energy surfaces that

govern the dissociation of nitrosyl bromide.

Dissociation to NO + Br

The primary photodissociation pathway for ONBr in the UV-visible region is the cleavage of the

N-Br bond, leading to the formation of nitric oxide (NO) and a bromine atom (Br).[7]
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» Excitation: Absorption of a photon promotes the ONBr molecule from its ground electronic
state (X*A") to one of several excited states. For instance, excitation at 355 nm, 410 nm, and
680 nm corresponds to transitions to the 3tA’, 21A', and 3'A" states, respectively.[7]

» Dissociation: These excited states are repulsive along the N-Br coordinate, leading to rapid
and direct dissociation into NO(X2[1) and Br(2Pu) fragments.[7]

o High-Energy Pathway: At higher excitation energies, such as at 193 nm (6.42 eV), the
optically bright 41A’ state is populated.[7] This state can also lead to the "NO + Br" fragments.

[7]

The following diagram illustrates the general photodissociation pathway leading to NO and Br

products.
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Caption: Photodissociation of ONBr to NO and Br fragments.

Dissociation to NBr + O
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The dissociation channel leading to NBr and an oxygen atom (O) is energetically less
favorable. Theoretical calculations indicate that the dissociation limits for the "NBr + O"
channels are all above 6.2 eV.[1] The potential energy curves along the N-O bond are deep
and bound, suggesting that breaking this bond requires significantly more energy.[1] However,
avoided crossings between the potential energy curves of different excited states can create
barriers along the N-O bond length, further complicating this dissociation pathway.[1]

The logical relationship for the dissociation pathways based on energy is depicted below.

Lower Energy Pathway\Higher Energy Pathway
(UV-Vis Excitation) (>6.2eV)
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Caption: Energetic favorability of ONBr dissociation channels.

Conclusion

Theoretical studies, particularly those employing high-level ab initio methods, have provided a
detailed picture of the nitrosyl bromide dissociation mechanism. The primary pathway upon
photoexcitation in the UV-visible range is the rapid cleavage of the N-Br bond, proceeding
through repulsive excited electronic states. The alternative N-O bond cleavage is significantly
less favorable energetically. This fundamental understanding of the dissociation dynamics is
essential for accurately modeling the atmospheric chemistry of bromine and for the
development of technologies that rely on the controlled decomposition of nitrosyl bromide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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